molecular formula C9H6N2O2 B1497316 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde CAS No. 1056877-14-5

3-Hydroxy-1,5-naphthyridine-4-carbaldehyde

Cat. No. B1497316
CAS RN: 1056877-14-5
M. Wt: 174.16 g/mol
InChI Key: VNBRLMXWSDAFKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-1,5-naphthyridine-4-carbaldehyde is a chemical compound with the IUPAC name 3-hydroxy-1,5-naphthyridine-4-carbaldehyde hydrochloride . It has a molecular weight of 210.62 . The compound is typically a white to yellow solid .


Synthesis Analysis

The synthesis of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde involves a few steps. Researchers at Pfizer modified the 2-methyl-3-methoxy-1,5-naphthyridine 2d to give, after three steps, the 3-hydroxy-1,5-naphthyridine-4-carbaldehyde 191 necessary for the preparation of a novel azetidinyl tethered ketolide series . Another method involves the Skraup reaction of 3-Amino-5-methoxy-4-methyl-pyridine to give the corresponding 1,5-naphthyridine .


Molecular Structure Analysis

The molecular structure of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde is represented by the InChI code 1S/C9H6N2O2.ClH/c12-5-6-8(13)4-11-7-2-1-3-10-9(6)7;/h1-5,13H;1H . This indicates that the compound is a naphthyridine derivative, which is a class of heterocyclic compounds considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .


Physical And Chemical Properties Analysis

3-Hydroxy-1,5-naphthyridine-4-carbaldehyde is a white to yellow solid . It has a molecular weight of 210.62 . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde can be synthesized via a scalable process involving the Skraup reaction and catalytic treatments. This synthesis pathway highlights its potential for large-scale production in chemical research (Li et al., 2010).

Role in Developing Commercial Compounds

  • Compounds related to 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde, like 2-Hydroxynaphthalene-1-carbaldehyde, have been instrumental in the development of commercially useful compounds, indicating the potential of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde in similar applications (Maher, 2018).

Applications in Antituberculosis Activity

  • Derivatives of related compounds have shown promising results in vitro for antituberculosis activity, suggesting potential research applications of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde in medicinal chemistry (Ivanov et al., 1997).

Involvement in Fluorescence Studies

  • Studies on similar heterocyclic orthoaminoaldehydes have revealed significant insights into fluorescence, which could extend to 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde for developing fluorescent probes or in studying protein interactions (Patil et al., 2010).

Role in Antimicrobial Agents

  • Derivatives of similar compounds have been synthesized and evaluated for their antimicrobial activity, indicating a potential research avenue for 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde in developing new antimicrobial agents (Gohil et al., 2016).

Safety And Hazards

The safety information for 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde includes several precautionary statements such as avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

properties

IUPAC Name

3-hydroxy-1,5-naphthyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-5-6-8(13)4-11-7-2-1-3-10-9(6)7/h1-5,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBRLMXWSDAFKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2N=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648515
Record name 3-Oxo-3,5-dihydro-1,5-naphthyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-1,5-naphthyridine-4-carbaldehyde

CAS RN

1056877-14-5
Record name 3-Oxo-3,5-dihydro-1,5-naphthyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-1,5-naphthyridine-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-1,5-naphthyridine-4-carbaldehyde
Reactant of Route 3
3-Hydroxy-1,5-naphthyridine-4-carbaldehyde
Reactant of Route 4
3-Hydroxy-1,5-naphthyridine-4-carbaldehyde
Reactant of Route 5
3-Hydroxy-1,5-naphthyridine-4-carbaldehyde
Reactant of Route 6
3-Hydroxy-1,5-naphthyridine-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.